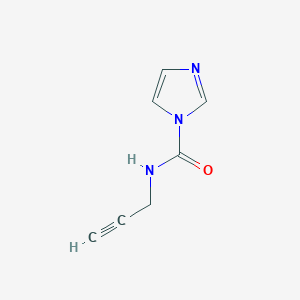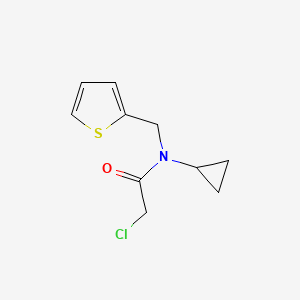
Methyl-4-(Cyclopropylamino)-3-nitrobenzoat
Übersicht
Beschreibung
“Methyl 4-(cyclopropylamino)-3-nitrobenzoate” is a complex organic compound. It contains a methyl group (-CH3), a cyclopropylamino group (a cyclopropyl group attached to an amino group), a nitro group (-NO2), and a benzoate group (derived from benzoic acid). This suggests that it might be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” are not available, similar compounds are often synthesized through reactions involving amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be complex due to the presence of multiple functional groups. The cyclopropylamino group would add a three-membered ring structure, the nitro group would add polarity, and the benzoate group would add aromaticity .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be influenced by its functional groups. The amino group could participate in nucleophilic substitution reactions, the nitro group could undergo reduction reactions, and the benzoate group could undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, and the presence of the benzoate group could increase its stability .
Wissenschaftliche Forschungsanwendungen
Antibakterielles Wirkstoffdesign
Methyl-4-(Cyclopropylamino)-3-nitrobenzoat: spielt eine wichtige Rolle beim Design von Antibiotika. Die Einarbeitung von fünfringigen Heterocyclen, zu denen die Cyclopropylaminogruppe gehört, kann die biologische Aktivität von Antibiotika verbessern. Diese Strukturbestandteile sind entscheidend für die Bestimmung des Wirkungsspektrums, der Potenz und der pharmakokinetischen Eigenschaften des Arzneimittels .
Behandlung von Atemwegserkrankungen
Verbindungen, die die Cyclopropylaminogruppe enthalten, wurden zur Behandlung von Atemwegserkrankungen eingesetzt. Beispielsweise wurde ein Derivat dieser Verbindung in Japan zur Behandlung von ambulant erworbener bakterieller Pneumonie (CABP) und Infektionen von Ohren, Nase und Rachen zugelassen .
Pharmakophor in der antibakteriellen Aktivität
Die Cyclopropylaminogruppe in solchen Verbindungen dient als Pharmakophor, der für die spezifische antibakterielle Aktivität verantwortlich ist. Diese Eigenschaft wird beim Design neuer Arzneimittelmoleküle genutzt, um deren Potenz und Selektivität zu verbessern .
Arzneimittelforschung und -entwicklung
Die einzigartige Struktur von This compound unterstützt die Prozesse der Arzneimittelforschung und -entwicklung. Sie hilft beim Verständnis der Struktur-Wirkungs-Beziehung (SAR) von Antibiotika, was für die Entwicklung von Medikamenten mit verbesserter Aktivität und Sicherheitsprofilen unerlässlich ist .
Optimierung des pharmakokinetischen Profils
Das Vorhandensein der Cyclopropylaminogruppe beeinflusst das pharmakokinetische Profil von Arzneimitteln. Forscher konzentrieren sich auf die Optimierung dieser intrinsischen Eigenschaften, um Antibiotika mit besserer Wirksamkeit und reduzierter Toxizität zu entwickeln .
Synthese von heterocyclischen Verbindungen
Heterocyclische Verbindungen mit der Cyclopropylaminogruppe werden wegen ihres potenziellen Einsatzes als Antikrebsmittel synthetisiert. Die strukturelle Vielfalt, die diese Gruppe bietet, ermöglicht die Erforschung verschiedener biologischer Aktivitäten und therapeutischer Anwendungen .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAHAGVMRONZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654660 | |
| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848819-82-9 | |
| Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)




![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)

![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)



![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)

